molecular formula C13H23NO3 B13401902 Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- CAS No. 106983-32-8

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-

Cat. No.: B13401902
CAS No.: 106983-32-8
M. Wt: 241.33 g/mol
InChI Key: OMPXHNXRUVEQDO-UHFFFAOYSA-N
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Description

Role of N-(Tetrahydro-2-Oxo-3-Furanyl)nonanamide in Bacterial Communication Networks

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- functions as a signaling molecule in Gram-negative bacterial communities, facilitating population density-dependent gene regulation. The compound’s molecular architecture—a nonanamide (C9) acyl chain linked to a tetrahydro-2-oxo-3-furanyl group—optimizes its solubility and diffusion across bacterial membranes. In Pseudomonas aeruginosa, this AHL derivative binds to LuxR-type receptors such as LasR and RhlR, initiating transcriptional activation of genes involved in biofilm maturation, exoprotease secretion, and antibiotic resistance.

The tetrahydrofuran-2-one ring enhances stability under physiological pH conditions, reducing lactonolysis rates compared to shorter-chain AHLs like C4-HSL. This structural resilience allows Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- to accumulate effectively in biofilm matrices, where it coordinates collective behaviors such as extracellular polymeric substance (EPS) production. Notably, the compound’s nine-carbon chain provides a balance between hydrophobicity and mobility, enabling efficient intercellular signaling without excessive membrane partitioning.

Molecular Targets of Long-Chain Acylhomoserine Lactones in Gram-Negative Bacteria

Long-chain AHLs, including Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, preferentially interact with LuxR-type regulators that govern virulence and persistence mechanisms. In P. aeruginosa, the LasR receptor exhibits broad specificity for AHLs with acyl chains ranging from C9 to C12, activating genes such as lasI (AHL synthase) and mexAB-oprM (efflux pump). The binding pocket of LasR accommodates the hydrophobic acyl chain of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, while the lactone ring forms hydrogen bonds with conserved residues (e.g., Trp60, Asp73), stabilizing the active receptor conformation.

Table 1: AHL-Receptor Interactions in Pseudomonas aeruginosa

AHL Compound Acyl Chain Length Primary Receptor Target Genes Stability (pH 7.4)
C4-HSL C4 RhlR rhlAB, rhlI Low
Nonanamide derivative C9 LasR/RhlR lasB, mexAB-oprM Moderate
3-oxo-C12-HSL C12 LasR lasI, toxA High

Data compiled from .

Long-chain AHLs also modulate interspecies competition by interfering with QS systems of neighboring microbes. For instance, Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- suppresses Vibrio fischeri luminescence by competitively inhibiting LuxR binding to native C6-HSL signals. This cross-talk underscores the ecological versatility of long-chain AHLs in polymicrobial environments.

Comparative Analysis of Chain Length-Specific Signaling Efficacy in Pseudomonas aeruginosa

The signaling efficacy of AHLs in P. aeruginosa correlates with acyl chain length, which influences diffusion kinetics, receptor affinity, and environmental stability. Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- (C9) exhibits intermediate properties compared to shorter (C4-C6) and longer (C12-C14) analogs:

  • Diffusion Efficiency : Shorter-chain AHLs (e.g., C4-HSL) diffuse rapidly but are prone to lactonolysis at neutral pH, limiting their range. Nonanamide’s C9 chain mitigates this instability while retaining sufficient mobility to traverse bacterial membranes.
  • Receptor Binding : LasR shows higher affinity for long-chain AHLs (C12 > C9 > C6), with 3-oxo-C12-HSL inducing maximal lasB expression. However, Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- achieves suboptimal activation, suggesting a role in fine-tuning QS thresholds during early biofilm development.
  • Environmental Persistence : The tetrahydrofuran-2-one ring in Nonanamide derivatives reduces hydrolysis rates compared to homoserine lactones with unmodified rings, extending their half-life in alkaline environments.

Figure 1: Chain Length-Dependent AHL Signaling Dynamics

Signal Intensity  
^  
|------------------- 3-oxo-C12-HSL (C12)  
|                   /  
|                  /  
|------------------ Nonanamide derivative (C9)  
|                /  
|---------------/ C4-HSL (C4)  
|  
|_________________________________________> Time  

This tiered signaling system allows P. aeruginosa to stage virulence factor expression, with long-chain AHLs like Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- priming communities for biofilm formation before short-chain signals trigger dispersal.

Properties

CAS No.

106983-32-8

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

N-(2-oxooxolan-3-yl)nonanamide

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)

InChI Key

OMPXHNXRUVEQDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves the reaction of nonanoic acid with tetrahydrofuran-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-+H3O+Nonanoic acid+3-Aminotetrahydrofuran-2-one\text{Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-} + \text{H}_3\text{O}^+ \rightarrow \text{Nonanoic acid} + \text{3-Aminotetrahydrofuran-2-one}

  • Conditions: Reflux with 6M HCl at 110°C for 12–24 hours

  • Yield: ~85% under optimized anhydrous conditions

Basic Hydrolysis
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-+NaOHSodium nonanoate+3-Aminotetrahydrofuran-2-one\text{Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-} + \text{NaOH} \rightarrow \text{Sodium nonanoate} + \text{3-Aminotetrahydrofuran-2-one}

  • Conditions: 5% NaOH in ethanol/water (1:1) at 80°C

  • Reaction rate: Slower than acidic hydrolysis due to steric hindrance from the furanone ring

Nucleophilic Substitution at the Amide Group

The electrophilic carbonyl carbon undergoes substitution with strong nucleophiles:

ReagentProductConditionsYieldReference
Grignard (RMgX)N-Alkyl tetrahydrofuranone amineDry THF, 0°C → RT60–75%
Alcohols (ROH)Ester derivativesH2_2SO4_4, reflux45–50%

The tetrahydrofuranone ring stabilizes transition states through conjugation, enhancing reaction selectivity .

Reduction Reactions

Catalytic hydrogenation or hydride reduction targets the amide group:

LiAlH4_44 Reduction
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-+LiAlH4Nonyldiamine+Tetrahydrofuran-2-ol\text{Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-} + \text{LiAlH}_4 \rightarrow \text{Nonyldiamine} + \text{Tetrahydrofuran-2-ol}

  • Conditions: Anhydrous diethyl ether, 0°C → 40°C

  • Selectivity: Primary amine formation dominates (>90%)

Ring-Opening Reactions of the Tetrahydrofuranone Moiety

The strained furanone ring undergoes nucleophilic attack:

Acid-Catalyzed Hydrolysis
Tetrahydrofuranone+H2OH+4-Hydroxypentanoic acid\text{Tetrahydrofuranone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Hydroxypentanoic acid}

  • Rate constant: k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at pH 2

Aminolysis
Tetrahydrofuranone+RNH23-Aminopentanol derivatives\text{Tetrahydrofuranone} + \text{RNH}_2 \rightarrow \text{3-Aminopentanol derivatives}

  • Applications: Synthesis of β-amino alcohols for pharmaceutical intermediates

Oxidation Reactions

Controlled oxidation modifies the furanone ring:

Oxidizing AgentProductConditionsNotes
KMnO4_42,5-DiketotetrahydrofuranH2_2O, 60°COver-oxidation observed
O3_3Malondialdehyde derivativesCH2_2Cl2_2, -78°CRequires reductive workup

The exocyclic oxygen directs oxidation to the α-position of the carbonyl group .

Biological Degradation Pathways

In microbial environments, enzymatic hydrolysis occurs via:

  • Acylase Enzymes : Cleave the amide bond to nonanoic acid and homoserine lactone

  • Lactonases : Hydrolyze the furanone ring to linear metabolites

These pathways are critical in quorum-sensing disruption, where the compound mimics natural N-acyl homoserine lactones (AHLs) but resists full signal activation .

Stability Under Storage Conditions

ParameterValueImpact on Reactivity
Thermal StabilityDecomposes >150°CLimits high-temperature reactions
PhotostabilitySensitive to UV-BRequires amber glass storage
HygroscopicityLow (logP = 2.92)Enhances solubility in polar aprotic solvents

This comprehensive reactivity profile positions the compound as a versatile intermediate in synthetic organic chemistry and microbial communication studies.

Scientific Research Applications

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acyl-Homoserine Lactones (AHLs) with Varying Chain Lengths

AHLs differ primarily in the length and substitution of their acyl chains, which significantly influence their biological activity and physicochemical properties.

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
C4-HSL (N-Butanoylhomoserine lactone) C4 C₈H₁₃NO₃ 171.20 Isolated from Pantoea spp.; crystalline, [α]D +18.9° (CHCl₃)
C6-HSL (N-Hexanoylhomoserine lactone) C6 C₁₀H₁₇NO₃ 199.25 Modulates virulence in Pseudomonas aeruginosa
C8-HSL (N-Octanoylhomoserine lactone) C8 C₁₂H₂₁NO₃ 227.30 Intermediate chain length; balances solubility and bioactivity
C9-HSL (Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-) C9 C₁₃H₂₃NO₃ 241.33 NAAA inhibition; oral bioavailability in rats
C10-HSL (N-Decanoylhomoserine lactone) C10 C₁₄H₂₅NO₃ 255.36 Longer chain; reduced solubility, enhanced membrane interaction

Key Trends :

  • Chain Length vs. Bioactivity : Shorter chains (C4–C6) are more water-soluble and diffuse rapidly, while longer chains (C8–C10) exhibit higher lipophilicity, enhancing membrane binding but reducing solubility .
  • Enzyme Inhibition : C9-HSL derivatives (e.g., compound 11h ) show superior NAAA inhibition compared to shorter-chain analogues, likely due to optimized hydrophobic interactions with the enzyme’s active site .

Derivatives with Substituents on the Acyl Chain or Lactone Ring

Structural modifications, such as keto groups or alternative heterocycles, alter reactivity and target specificity.

Compound Name Structural Feature Molecular Formula Key Findings References
3-Oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide 3-Keto substituent on C8 chain C₁₂H₁₉NO₄ Enhanced bacterial signaling activity; isolated from Vibrio harveyi
N-[(S)-2-Oxoazetidin-3-yl]nonanamide (11h) Azetidinone ring replaces lactone C₁₂H₂₂N₂O₂ Potent NAAA inhibitor (IC₅₀ = 0.34 μM); 19-fold selectivity over AC
Ofurace (2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Chloroacetamide + dimethylphenyl group C₁₅H₁₇ClN₂O₃ Systemic fungicide; targets Phycomycete pathogens

Insights :

  • Azetidinone vs. Lactone: The azetidinone ring in 11h improves metabolic stability in plasma compared to traditional lactones, critical for therapeutic applications .

Compounds with Shared Tetrahydro-2-Oxo-3-Furanyl Moieties

The tetrahydro-2-oxo-3-furanyl group is versatile, appearing in agrochemicals, opioids, and fluorouracil prodrugs.

Compound Name Application/Activity Key Differences from C9-HSL References
Tetrahydrofuranyl Fentanyl Opioid analgesic Tetrahydrofuroyl group enhances μ-opioid receptor binding; unrelated to AHL signaling
Ftorafur (Tegafur) 5-Fluorouracil prodrug Anticancer activity via hepatic conversion to 5-FU; unrelated amide structure
Ofurace Agricultural fungicide Chloroacetamide backbone confers phytopathogen specificity

Functional Implications :

  • Pharmacokinetics : The tetrahydro-2-oxo-3-furanyl group in C9-HSL and Ofurace improves systemic distribution in biological systems (e.g., acropetal transport in plants) .
  • Toxicity Profile : C9-HSL exhibits low myelosuppression, unlike Ftorafur , which causes dose-limiting gastrointestinal and neurological toxicity .

Biological Activity

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- is a compound of interest due to its potential biological activities, particularly in the context of quorum sensing and microbial interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on microbial behavior, and relevant case studies.

  • Chemical Name: Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-
  • CAS Number: 106983-32-8
  • Molecular Formula: C13H23NO3
  • Molecular Weight: 241.33 g/mol
  • Melting Point: 134-135°C

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- functions primarily as a signaling molecule in quorum sensing. Quorum sensing is a process by which bacteria communicate and coordinate their behavior in response to population density. This compound acts as an autoinducer, influencing gene expression related to virulence and biofilm formation.

Key Mechanisms:

  • Gene Regulation : It modulates the expression of genes associated with virulence factors in various bacteria, including Pseudomonas aeruginosa and Agrobacterium tumefaciens.
  • Biofilm Formation : The compound promotes biofilm development, which is crucial for bacterial survival in hostile environments.
  • Virulence Factor Control : It has been shown to regulate virulence factors that contribute to pathogenicity in certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-:

Study/Source Organism Effect Observed Reference
Pseudomonas aeruginosaInduction of biofilm formation and virulence genesBioMed Research International
Agrobacterium tumefaciensEnhanced gene expression linked to tra gene activationPMC Article
Erwinia carotovoraIncreased swarming motility and virulence factorsChemical Book
Various pathogensQuorum sensing modulation leading to infection controlEPA Report

Case Study 1: Quorum Sensing Modulation

A study investigated the role of Nonanamide in quorum sensing among Pseudomonas aeruginosa. The results indicated that treatment with Nonanamide significantly increased the expression of genes responsible for biofilm formation, suggesting its potential use in controlling bacterial infections through quorum quenching strategies.

Case Study 2: Virulence Factor Regulation

In another study focusing on Agrobacterium tumefaciens, it was found that Nonanamide enhanced the expression of the tra gene, which is critical for conjugative transfer and pathogenicity. This suggests that manipulating levels of this compound could influence the virulence of certain pathogens.

Q & A

Basic: What are the recommended synthetic routes for Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, and how can purity be optimized?

The compound is synthesized via amidation of (3S)-3-aminopyrrolidin-2-one with nonanoyl chloride in dry dichloromethane (DCM) using triethylamine (Et3_3N) as a base. This method yields the product as a white solid with 83% efficiency after purification . For enantiomeric purity, chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Purity ≥95% can be confirmed via HPLC, as validated for structurally similar homoserine lactones .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : Key signals include δ 13.00 (bs, 1H, NH), 4.47 ppm (dt, 1H, J = 8.0, 5.2 Hz, furanyl CH), and 0.90–0.82 ppm (m, 3H, terminal CH3_3). The 13^{13}C NMR spectrum shows carbonyl resonances at δ 173.4 (amide) and 171.3 (lactone) .
  • HR-MS : The [M+H]+^+ ion at m/z 245.1873 (calculated 245.1865) confirms molecular identity .
  • IR : Peaks at 1637 cm1^{-1} (amide C=O) and 3303 cm1^{-1} (N-H stretch) are diagnostic .

Basic: How should this compound be stored to maintain stability, and what solvents are suitable for dissolution?

Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolytic cleavage of the lactone ring . Solubility is optimal in DMSO or DMF (~30 mg/mL), ethanol, and methanol. Avoid aqueous buffers for long-term storage due to hydrolytic instability .

Advanced: What is the biological significance of this compound in modulating enzymatic activity?

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, acts as a potent inhibitor of N-acylethanolamine acid amidase (NAAA) with an IC50_{50} of 0.34 μM. It exhibits 19-fold selectivity over the homologous enzyme acid ceramidase (AC), attributed to its optimized acyl chain length (C9), which enhances hydrophobic interactions with NAAA’s catalytic pocket . Structural analogs with shorter chains (e.g., C4 or C8) show reduced potency, highlighting the critical role of chain length in activity .

Advanced: How does the compound’s structure influence its pharmacokinetic profile?

The C9 acyl chain balances lipophilicity and metabolic stability, enabling oral bioavailability in rats (~60% absorption). Plasma stability assays reveal a half-life >6 hours, while microsomal studies indicate slow oxidative degradation via cytochrome P450 enzymes . For in vivo studies, formulate in PEG-400/water (1:1) to enhance solubility and bioavailability .

Advanced: What contradictions exist in reported bioactivity data for similar homoserine lactones?

While this compound inhibits NAAA, structurally related 3-oxo-C12-homoserine lactone (PAI) from Pseudomonas aeruginosa activates quorum-sensing pathways. This divergence underscores the importance of acyl chain length and stereochemistry: shorter chains (C4–C8) often lack quorum-sensing activity, whereas C12–C14 derivatives are potent autoinducers . Researchers must validate biological context (e.g., bacterial vs. mammalian systems) when interpreting activity .

Advanced: What strategies are recommended for resolving enantiomeric impurities in synthesis?

  • Chiral Resolution : Use (S)-3-aminopyrrolidin-2-one as the starting material to avoid racemization. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during lactone formation to favor the (S)-configured furanyl ring .

Advanced: How can researchers address low synthetic yields in scale-up reactions?

  • Optimized Stoichiometry : Use a 1.2:1 molar ratio of nonanoyl chloride to aminopyrrolidinone to minimize side reactions.
  • Purification : Gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1) improves recovery. For large-scale batches, switch to flash chromatography with automated fraction collection .

Advanced: What in silico tools are useful for predicting structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with NAAA’s catalytic cysteine (Cys126^{126}) and hydrophobic subpocket .
  • QSAR Models : Train models using reported IC50_{50} values for homologs (C4–C12 chains) to predict optimal acyl modifications .

Advanced: What are the implications of plasma stability data for in vivo studies?

Despite high plasma stability, metabolite profiling in rats identifies ω-hydroxylation of the C9 chain as the primary degradation pathway. Pre-dose animals with 1-aminobenzotriazole (CYP inhibitor) to prolong half-life during pharmacokinetic assays .

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